molecular formula C14H10BrClN2O4 B3634012 2-(2-bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B3634012
M. Wt: 385.59 g/mol
InChI Key: XFWYCVRHMCWSBB-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and chloro-substituted phenoxy group and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with a suitable base, such as sodium hydroxide, to form the phenoxide ion. This ion then reacts with an appropriate acylating agent, such as acetyl chloride, to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.

    Coupling with Nitroaniline: The next step involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetyl chloride with 3-nitroaniline in the presence of a base, such as triethylamine, to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenoxy ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

    Substitution: Formation of new phenoxy derivatives.

    Reduction: Formation of 2-(2-bromo-4-chlorophenoxy)-N-(3-aminophenyl)acetamide.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide
  • 2-(2-bromo-4-chlorophenoxy)-N-(3-methylphenyl)acetamide
  • 2-(2-bromo-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenoxy ring and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O4/c15-12-6-9(16)4-5-13(12)22-8-14(19)17-10-2-1-3-11(7-10)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWYCVRHMCWSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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